

Sonolisib: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonolisib (also known as PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1] As a crucial signaling molecule, PI3K is a key component of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1][2] **Sonolisib**'s mechanism of action involves inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the activation of the PI3K/Akt signaling cascade.[1] This document provides detailed application notes and protocols for the laboratory use of **Sonolisib**, focusing on its solubility, stability, and application in cell-based assays.

Data Presentation Sonolisib Solubility

The solubility of **Sonolisib** in various common laboratory solvents is summarized below. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.



Solvent	Solubility (mg/mL)	Solubility (µM)	Notes
DMSO	100	190260	May require sonication to fully dissolve.[1]
Ethanol	Insoluble or slightly soluble	-	Not recommended as a primary solvent.
Water	Insoluble or slightly soluble	-	Not recommended as a primary solvent.
PBS (pH 7.4)	Low	Low	Prepare by diluting a DMSO stock solution.
Cell Culture Media (e.g., DMEM)	Low	Low	Prepare by diluting a DMSO stock solution.

Molecular Weight of Sonolisib: 525.59 g/mol

Sonolisib Stock Solution Stability

Proper storage of **Sonolisib** stock solutions is critical to maintain its activity. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]

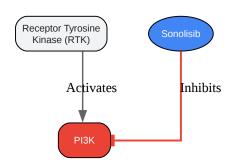
Storage Temperature	Solvent	Stability Duration
-20°C	DMSO	1 month[1]
-80°C	DMSO	6 months[1]

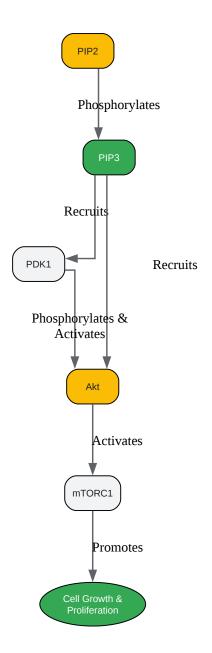
Note: The stability of **Sonolisib** in aqueous working solutions (e.g., cell culture media) is limited. It is strongly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.

Signaling Pathway



Sonolisib exerts its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by **Sonolisib**.







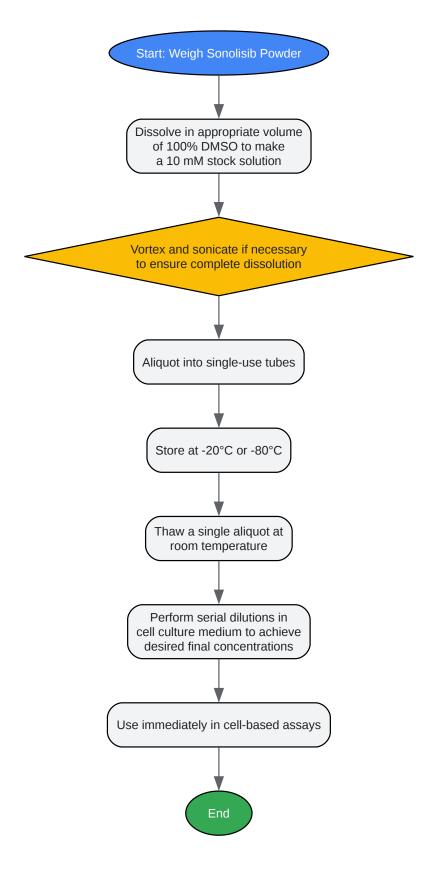
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Figure 1. PI3K/Akt/mTOR Signaling Pathway Inhibition by **Sonolisib**.

Experimental ProtocolsPreparation of Sonolisib Stock and Working Solutions

This protocol describes the preparation of a 10 mM **Sonolisib** stock solution in DMSO and its subsequent dilution to prepare working solutions for in vitro cell-based assays.





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Figure 2. Workflow for Preparing Sonolisib Stock and Working Solutions.



Materials:

- Sonolisib powder
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile cell culture medium (e.g., DMEM)

Procedure:

- Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of **Sonolisib** powder. b. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.26 mg of **Sonolisib** in 1 mL of DMSO. c. Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is completely dissolved.[1] d. Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
- Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM **Sonolisib** stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to obtain the desired final concentrations for your experiment. c. It is crucial to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically below 0.5%.[3] For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 μM working solution with a final DMSO concentration of 0.1%. d. Use the freshly prepared working solutions immediately for your cell-based assays.

In Vitro Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of **Sonolisib** in cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-

Methodological & Application





diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest (e.g., A549, U87MG)
- Complete cell culture medium
- 96-well cell culture plates
- Sonolisib working solutions (prepared as described above)
- MTT reagent (5 mg/mL in sterile PBS)
- DMSO (for solubilizing formazan crystals)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 10,000 cells/well) in 100 μL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
- Compound Treatment: a. The next day, remove the medium and add 100 μL of fresh medium containing various concentrations of **Sonolisib** to the designated wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest **Sonolisib** concentration) and a no-treatment control. b. A typical concentration range to start with for **Sonolisib** could be from 0.1 μM to 100 μM, with 2-fold or 3-fold serial dilutions. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- MTT Assay: a. After the incubation period, add 10 μL of MTT reagent (5 mg/mL) to each well.
 b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the



formazan crystals. d. Add 100 μ L of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

• Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the Sonolisib concentration. d. Determine the IC50 value, which is the concentration of Sonolisib that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).

Conclusion

These application notes and protocols provide essential information for the effective use of **Sonolisib** in a laboratory setting. Adherence to the guidelines for solubility, storage, and experimental procedures will help ensure the generation of reliable and reproducible data in studies investigating the PI3K/Akt/mTOR signaling pathway and its role in cancer and other diseases.

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